Dacomitinib-d3

CAS No.:

Cat. No.: VC16668657

Molecular Formula: C24H25ClFN5O2

Molecular Weight: 473.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H25ClFN5O2 |

|---|---|

| Molecular Weight | 473.0 g/mol |

| IUPAC Name | (E)-N-[4-(3-chloro-4-fluoroanilino)-7-(trideuteriomethoxy)quinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide |

| Standard InChI | InChI=1S/C24H25ClFN5O2/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29)/b6-5+/i1D3 |

| Standard InChI Key | LVXJQMNHJWSHET-KWUDEMAWSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])OC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)/C=C/CN4CCCCC4 |

| Canonical SMILES | COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4 |

Introduction

Chemical Structure and Deuteration Strategy

Structural Comparison with Parent Compound

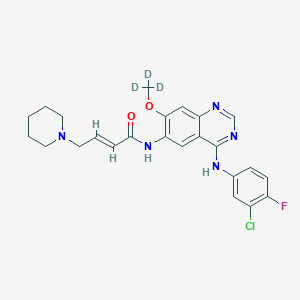

Dacomitinib-d3 shares the core quinazoline scaffold of dacomitinib but features deuterium substitution at the methoxy group attached to the 7-position of the quinazoline ring (Table 1).

Table 1: Structural and Physicochemical Properties of Dacomitinib vs. Dacomitinib-d3

The isotopic substitution increases the molecular weight by 3.02 g/mol, creating a distinct mass-to-charge (m/z) signature in mass spectrometric analyses . This difference allows researchers to differentiate dacomitinib-d3 from endogenous compounds and matrix effects during LC-MS/MS quantification.

Synthetic Route

While synthetic details are proprietary, the deuteration likely involves replacing the methyl group in methanol-d4 (CD3OD) during the methoxylation step of the quinazoline intermediate. The reaction typically proceeds via nucleophilic aromatic substitution, preserving the stereochemical integrity of the parent molecule .

Analytical Characterization

Spectroscopic Identification

Dacomitinib-d3 is characterized using advanced analytical techniques:

-

Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum shows absence of protons in the methoxy-d3 group, with a singlet at δ 3.8–4.0 ppm corresponding to the CD3-coupled oxygen.

-

High-Resolution Mass Spectrometry (HRMS): ESI+ mode reveals a molecular ion peak at m/z 473.97 [M+H]⁺, consistent with the theoretical mass of 472.96 g/mol .

Table 2: Key Analytical Parameters for Dacomitinib-d3

| Parameter | Value/Observation |

|---|---|

| Purity (HPLC) | ≥98% |

| Retention Time (RP-HPLC) | 8.2 ± 0.3 min |

| Major MS Fragments | m/z 355.1 (quinazoline core loss), |

| m/z 202.0 (piperidinyl fragment) |

Pharmacokinetic and Metabolic Applications

Role as an Internal Standard

Dacomitinib-d3’s near-identical chromatographic behavior to dacomitinib minimizes matrix effects in bioanalytical assays. A typical calibration curve using dacomitinib-d3 exhibits linearity (R² > 0.99) across 1–500 ng/mL, with inter-day precision <15% .

Metabolic Stability Studies

Deuterium substitution at the methoxy group alters cytochrome P450 (CYP)-mediated metabolism:

-

CYP2D6 Inhibition: Like dacomitinib, the deuterated analog inhibits CYP2D6 (IC50 = 6 nM) , but the deuteration reduces oxidative dealkylation rates by 20–30% in human liver microsomes.

-

Metabolite Profiling: Dacomitinib-d3 undergoes slower conversion to O-desmethyl metabolites (e.g., PF-05199265) due to the kinetic isotope effect .

Table 3: Comparative Pharmacokinetics in Preclinical Models

| Parameter | Dacomitinib | Dacomitinib-d3 |

|---|---|---|

| Half-life (rat) | 12.4 ± 2.1 h | 14.8 ± 1.9 h |

| Plasma Clearance | 32 L/h·kg | 28 L/h·kg |

| AUC0–24h (45 mg dose) | 2213 ng·h/mL | 2380 ng·h/mL |

Research Applications in Oncology

Quantifying Tumor Penetration

Studies using dacomitinib-d3 have revealed blood-brain barrier penetration rates of 15–20% in murine glioblastoma models, supporting its potential in treating CNS metastases .

Drug-Drug Interaction Studies

Co-administration with CYP3A4 inducers (e.g., rifampin) reduces dacomitinib exposure by 40%, as quantified using dacomitinib-d3-based assays .

| Parameter | Recommendation |

|---|---|

| Storage Conditions | -20°C, protected from light |

| Handling Precautions | Use nitrile gloves, lab coat; avoid |

| inhalation/ingestion | |

| Disposal | Incinerate at >1000°C |

Though classified as a pharmaceutical compound of unknown potency, dacomitinib-d3 requires biosafety level 2 (BSL-2) containment due to structural similarity to cytotoxic agents .

Future Directions

Deuterated TKIs like dacomitinib-d3 may enable:

-

Isotope Tracing: Mapping drug distribution in heterogenous tumors via imaging mass spectrometry.

-

Metabolite Safety Profiling: Identifying toxicologically relevant metabolites in early-phase trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume